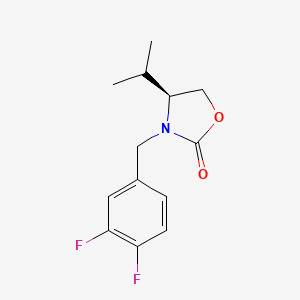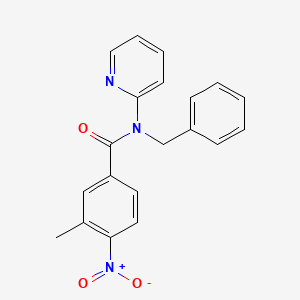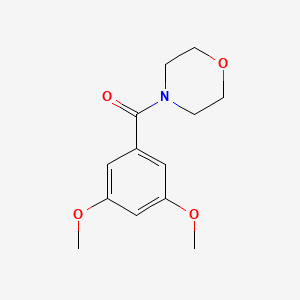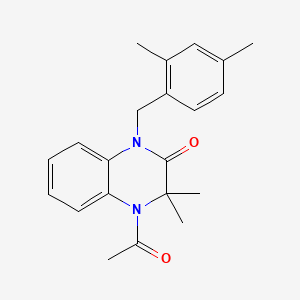
(4S)-3-(3,4-difluorobenzyl)-4-isopropyl-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(4S)-3-(3,4-difluorobenzyl)-4-isopropyl-1,3-oxazolidin-2-one" belongs to the oxazolidinone class of compounds, which are known for their varied applications in organic synthesis and potential medicinal properties.
Synthesis Analysis
The synthesis of related oxazolidin-2-ones involves multistep processes, often starting from benzyl-N-Boc-amino acids or serinol derivatives. These methods include cyclization, rearrangement, and activation of carboxy groups, leading to oligomers and polymers with specific structural characteristics (Lucarini & Tomasini, 2001), (Sugiyama et al., 2012).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are commonly used to elucidate the structure of oxazolidin-2-ones. These techniques reveal details like the orientation of substituents and the overall molecular conformation, critical for understanding the compound's reactivity and interactions (Tang & Verkade, 1996).
Chemical Reactions and Properties
Oxazolidin-2-ones participate in various chemical reactions, including conjugate additions, diastereoselective reactions, and dynamic kinetic resolutions. These reactions are often used to synthesize enantiomerically pure compounds, crucial in asymmetric synthesis (Gaul & Seebach, 2002).
Physical Properties Analysis
The physical properties of oxazolidin-2-ones, such as melting points, solubility, and crystal structures, are influenced by their specific substituents and molecular configuration. These properties are essential for determining the compound's suitability for various applications (Benoit et al., 2008).
Chemical Properties Analysis
Oxazolidin-2-ones exhibit a range of chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to form diverse derivatives. These properties are key to their utility in organic synthesis and potential pharmacological applications (Hintermann & Seebach, 1998).
特性
IUPAC Name |
(4S)-3-[(3,4-difluorophenyl)methyl]-4-propan-2-yl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2/c1-8(2)12-7-18-13(17)16(12)6-9-3-4-10(14)11(15)5-9/h3-5,8,12H,6-7H2,1-2H3/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUOHJIPLRPNPA-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=O)N1CC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=O)N1CC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-3-(3,4-difluorobenzyl)-4-isopropyl-1,3-oxazolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5631361.png)



![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide](/img/structure/B5631381.png)
![9-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5631396.png)
![3-(4-nitrobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5631401.png)
![8-[(3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5631411.png)
![2-(3-phenylpropyl)-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5631417.png)

![N-[2-(methylthio)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B5631423.png)
![(3R*,4R*)-3-cyclobutyl-1-{[1-(2-methoxyethyl)-4-piperidinyl]carbonyl}-4-methyl-3-pyrrolidinol](/img/structure/B5631439.png)
![N-{2-[4-(dimethylamino)phenyl]ethyl}-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5631440.png)
![7-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-ethyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B5631442.png)